flatoril
Description
Properties
CAS No. |
131612-91-4 |
|---|---|
Molecular Formula |
C29H26F6N4O5 |
Synonyms |
flatoril |
Origin of Product |
United States |
Synthetic Methodologies for Flatoril S Active Pharmaceutical Ingredients Apis
Clebopride (B1669163) Synthesis: Advanced Strategies and Precursor Chemistry
Clebopride is a substituted benzamide (B126) derivative with antiemetic and prokinetic properties. Its synthesis involves the formation of an amide linkage and the incorporation of specific substituents on the benzamide ring and a piperidine (B6355638) ring system. rwandafda.gov.rwiiab.mewikipedia.org
Stereoselective Synthesis Approaches for Benzamide Derivatives
Stereoselective synthesis is crucial for many pharmaceutical compounds to ensure the production of the desired enantiomer or diastereomer, as different stereoisomers can have different pharmacological activities or toxicity profiles. For benzamide derivatives like Clebopride, achieving stereocontrol often focuses on the formation of chiral centers within the molecule, particularly in the piperidine ring or at positions adjacent to the amide bond if applicable to the specific structure. While direct stereoselective synthesis of Clebopride is not extensively detailed in the provided search results, research on stereoselective synthesis of related benzamide and piperidine-containing compounds offers relevant strategies. Approaches to stereoselective synthesis of benzamide derivatives can involve the use of chiral auxiliaries, asymmetric catalysis, or stereoselective transformations of precursors. For instance, studies have explored stereoselective cyclization reactions involving alkynyl benzamides to form cyclic structures, demonstrating control over the resulting double bond stereochemistry (E or Z) or the stereochemistry of newly formed chiral centers. nih.govnih.govacs.orgacs.org Novel benzamide derivatives have been synthesized via ring-opening reactions of 5-oxazolones with primary aryl amines, leading to racemic mixtures, indicating that achieving stereocontrol in benzamide synthesis can be a specific challenge requiring tailored approaches. researchgate.net
Novel Synthetic Routes for Related Amide Linkages
The formation of the amide linkage is a central step in the synthesis of Clebopride and other benzamide-containing compounds. While traditional methods involve the coupling of a carboxylic acid with an amine using coupling reagents or activated carboxylic acid derivatives, novel synthetic routes are continuously being developed to improve efficiency, reduce environmental impact, and enable the synthesis of more complex amide structures. Research in this area includes the development of direct condensation reactions between carboxylic acids and amines, sometimes under specific conditions like ultrasonic irradiation or using heterogeneous catalysts. researchgate.net Other novel approaches explore the use of different reagents or catalytic systems to facilitate amide bond formation, including methods that avoid the isolation of activated intermediates. acs.orgjapsonline.com These novel methods for forming amide linkages can potentially be applied or adapted for the synthesis of Clebopride precursors or related benzamide frameworks.
Data Table: Examples of Amide Bond Formation Approaches
| Method | Description | Potential Application in Benzamide Synthesis | Reference |
| Direct condensation (carboxylic acid + amine) | Coupling without pre-activation, often requires specific catalysts or conditions. | Applicable to forming the benzamide bond. | researchgate.net |
| Ring opening of 5-oxazolones | Reaction of oxazolones with amines to form amide derivatives. | Explored for synthesis of benzamide derivatives. | researchgate.net |
| Electrophilic cyclization | Formation of cyclic imidates from alkynyl benzamides, followed by hydrolysis. | Relevant for creating cyclic structures linked to benzamides. | nih.govacs.org |
Simethicone (B1680972) Synthesis: Polymerization and Structural Control
Simethicone is a mixture of linear polydimethylsiloxanes (PDMS) and silicon dioxide. wikipedia.orgpharmaceuticalpellets.com The synthesis of the PDMS component involves the polymerization of silicon-based monomers, and controlling the structural characteristics of the resulting polymer is essential for its properties and function as an antifoaming agent. wikipedia.orgnih.gov
Silicon-Based Polymerization Techniques for Polydimethylsiloxanes
The primary methods for synthesizing polydimethylsiloxanes involve the hydrolysis and condensation of silane (B1218182) precursors, most commonly dimethyldichlorosilane (Si(CH₃)₂Cl₂), or the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4). wikipedia.orgnih.govtandfonline.comatamanchemicals.commdpi.com
Hydrolysis and Condensation: This method typically starts with dimethyldichlorosilane reacting with water. The hydrolysis of the Si-Cl bonds forms silanol (B1196071) groups (Si-OH), which then undergo condensation reactions, releasing water and forming the siloxane (Si-O-Si) backbone. wikipedia.orgatamanchemicals.com This process yields a mixture of linear and cyclic polydimethylsiloxanes. For medical and domestic applications, precursors with acetate (B1210297) groups instead of chlorine atoms can be used, producing less corrosive acetic acid during polymerization. wikipedia.orgatamanchemicals.com
Ring-Opening Polymerization (ROP): Cyclic siloxanes, particularly D4, can undergo ring-opening polymerization catalyzed by acids or bases. nih.govtandfonline.commcmaster.ca Anionic ring-opening polymerization of hexamethylcyclotrisiloxane (B157284) (D3), a cyclic trimer, is a controlled method that can produce PDMS with low polydispersity and high homogeneity. wikipedia.orgnih.gov This method is often preferred for synthesizing well-defined silicone polymers.
Control of Molecular Architecture in Silicone Polymers
Controlling the molecular architecture of polydimethylsiloxanes, including molecular weight, chain length distribution, and the degree of branching or cross-linking, is crucial for tailoring their physical properties, such as viscosity and rheology. wikipedia.orgmcmaster.canih.gov
Molecular Weight Control: The molecular weight of PDMS synthesized by hydrolysis and condensation can be controlled by the ratio of the monofunctional silane chain stoppers (e.g., trimethylsilyl (B98337) chloride, (CH₃)₃SiCl) to the difunctional monomer. wikipedia.orgatamanchemicals.com These chain stoppers react with the growing polymer chains, terminating the polymerization and limiting the chain length. In ring-opening polymerization, the ratio of monomer to initiator and the concentration of chain transfer agents (like hexamethyldisiloxane (B120664), HMDS) can be used to control molecular weight. nih.govtandfonline.com
Branching and Cross-linking: The introduction of silane precursors with more than two reactive groups, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃), can lead to branching or cross-linking in the polymer structure. wikipedia.orgatamanchemicals.com Controlling the amount of these polyfunctional monomers allows for the synthesis of branched or network structures, which affects the viscosity and mechanical properties of the resulting silicone polymer.
Polymerization Conditions: Reaction parameters such as temperature, reaction time, catalyst concentration, and the presence or absence of solvent also play significant roles in controlling the polymerization rate and the resulting molecular architecture. nih.govtandfonline.commcmaster.ca For example, controlling the polymerization time in ROP can yield PDMS with different viscosity ranges. nih.govtandfonline.comresearchgate.net
The final Simethicone product is a mixture of PDMS polymers, typically with varying chain lengths, combined with silicon dioxide. wikipedia.orgpharmaceuticalpellets.com The silicon dioxide component is often added to enhance the antifoaming properties by acting as a dispersant for the silicone oil. mims.com
Table: Polydimethylsiloxane (B3030410) Synthesis Parameters and Control
| Synthesis Method | Monomer(s) | Initiator/Catalyst | Chain Terminator (for MW control) | Structural Control Parameters | Key Outcome | Reference |
| Hydrolysis/Condensation | Dimethyldichlorosilane (Si(CH₃)₂Cl₂) or acetate analogs | Water | Trimethylsilyl chloride ((CH₃)₃SiCl) | Monomer/chain stopper ratio, reaction conditions | Mixture of linear and cyclic PDMS | wikipedia.orgatamanchemicals.com |
| Ring-Opening Polymerization (ROP) | Cyclic siloxanes (e.g., D4, D3) | Acids or Bases (e.g., KOH) | Hexamethyldisiloxane (HMDS) | Monomer/initiator/terminator ratio, temperature, time, solvent | Controlled molecular weight, low polydispersity | wikipedia.orgnih.govtandfonline.commcmaster.caresearchgate.net |
Advanced Analytical Chemistry of Flatoril and Its Components
Chromatographic Techniques for Separation and Quantification
Chromatography plays a vital role in separating complex mixtures like pharmaceutical formulations, allowing for the isolation and subsequent quantification of individual components.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Clebopride (B1669163) and Simethicone (B1680972)
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, sensitivity, and ability to handle non-volatile and thermally labile substances. Method development and validation are critical steps to ensure the reliability and accuracy of HPLC methods for the quantification of clebopride and simethicone.
For clebopride, which is a relatively polar molecule, reversed-phase HPLC (RP-HPLC) is commonly employed. Method development involves selecting an appropriate stationary phase (e.g., C18 column) and optimizing the mobile phase composition, flow rate, and detection wavelength. A study for the RP-HPLC estimation of clebopride in pure and tablet dosage forms utilized a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile (B52724) (70:30 v/v) at a flow rate of 1 mL/min, with detection at 272 nm. researchgate.net This method demonstrated linearity in the range of 25-200 µg/mL with a correlation coefficient of 0.999. researchgate.net
Simethicone, being a mixture of polydimethylsiloxanes, presents challenges for traditional HPLC with UV detection due to the absence of strong chromophores in its structure researchgate.net. However, RP-HPLC methods have been developed for simethicone, often employing different detection methods or specific mobile phases. One RP-HPLC method for the estimation of simethicone in bulk and pharmaceutical dosage forms used a C18 column with a mobile phase of Water:Acetonitrile:Methanol (60:20:20 v/v) at a flow rate of 1.0 mL/min, with UV detection at 270 nm. journalajst.com This method showed a retention time of 4.25 min for simethicone and linearity in the range of 5-30 µg/mL with a correlation coefficient of 0.9996. journalajst.com Another RP-HPLC method for the simultaneous estimation of magaldrate (B1229754) and simethicone used a C18 column and a mobile phase of Potassium dihydrogen phosphate (B84403) (pH 4.8):Methanol (40:60 v/v) with detection at 235 nm, yielding a retention time of 3.234 minutes for simethicone. ijpar.com
Validation of HPLC methods for pharmaceutical analysis is performed according to guidelines such as those from the International Conference on Harmonisation (ICH) ijpar.comijpsjournal.com. This includes evaluating parameters such as linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netresearchgate.netijpar.comijpsjournal.com.
Here is a summary of some reported HPLC parameters for clebopride and simethicone:
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient | Citation |
| Clebopride | C18 | 0.1% Phosphoric acid:Acetonitrile (70:30) | 1.0 | 272 | 25-200 | 0.999 | researchgate.net |
| Simethicone | C18 | Water:Acetonitrile:Methanol (60:20:20) | 1.0 | 270 | 5-30 | 0.9996 | journalajst.com |
| Simethicone | C18 | KH2PO4 (pH 4.8):Methanol (40:60) | 1.0 | 235 | 50-150 | 0.999 | ijpar.com |
Gas Chromatography (GC) for Volatile Species and Residual Solvents
Gas chromatography is particularly useful for the separation and analysis of volatile and semi-volatile compounds. While clebopride is not typically analyzed by GC due to its relatively low volatility and potential thermal degradation, GC is a valuable tool for analyzing simethicone, specifically for its volatile components and potential residual solvents.
Simethicone, being a mixture of polydimethylsiloxane (B3030410) polymers, can contain low molecular weight cyclic and linear siloxanes as volatile impurities academicjournals.orgacademicjournals.org. GC-MS has been used to analyze the volatile matter in simethicone, identifying components such as linear methylpolysiloxanes (MDmM) and cyclic methylpolysiloxanes (Dn) academicjournals.orgacademicjournals.org. A GC-MS method for analyzing volatile matter in simethicone utilized a DB-624 column with a temperature program starting at 80°C and increasing to 230°C. google.com This method allowed for the detection of impurities like hexamethyldisiloxane (B120664) and octamethylcyclotetrasiloxane (B44751). google.com
GC is also the standard technique for the determination of residual solvents in pharmaceutical products, which are volatile organic chemicals used or produced in the manufacture of drug substances or excipients. Specific GC methods are developed and validated to ensure that residual solvent levels are within acceptable limits according to pharmacopoeial guidelines.
Hyphenated Techniques in Analytical Separations (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, providing more comprehensive analytical information.
LC-MS couples liquid chromatography with mass spectrometry. This technique is powerful for the analysis of complex samples, allowing for the separation of components by LC and their subsequent identification and structural characterization by MS. LC-MS is particularly useful for analyzing clebopride and potential related substances or degradation products that may not be sufficiently volatile for GC. Mass spectrometry provides molecular weight information and fragmentation patterns that aid in the identification of unknown compounds ajpaonline.comslideshare.net.
GC-MS couples gas chromatography with mass spectrometry. As mentioned earlier, GC-MS is widely used for the analysis of volatile compounds in simethicone academicjournals.orgacademicjournals.org. The GC separates the volatile components, and the MS provides mass spectra that can be used to identify these components by comparing them to spectral libraries academicjournals.org. This technique is essential for characterizing the volatile impurities in simethicone and ensuring their levels comply with quality standards academicjournals.orgacademicjournals.org. GC-MS is also applied in the identification of volatile impurities and degradation products in pharmaceutical products. ajpaonline.com
Hyphenated techniques like LC-MS and GC-MS are invaluable for impurity profiling and structural elucidation of components within complex pharmaceutical formulations like those containing clebopride and simethicone ajpaonline.com.
Spectroscopic Characterization Methodologies
Spectroscopic techniques provide information about the structure, functional groups, and properties of chemical compounds based on their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the detailed structure and conformation of organic molecules. It provides information about the number and types of atoms (particularly 1H and 13C) and their connectivity based on the magnetic properties of their nuclei slideshare.netbyjus.com.
For clebopride, 1H and 13C NMR spectroscopy can be used to confirm its chemical structure, including the positions of substituents on the benzamide (B126) ring and the piperidine (B6355638) moiety wikipedia.orgiiab.me. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed structural information slideshare.net. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can further aid in assigning signals and confirming connectivity, which is essential for complete structural elucidation nanalysis.compharmacognosy.us.
Simethicone, being a polymer, presents a different challenge for NMR. While the repeating dimethylsiloxane units show characteristic signals, NMR can be used to study the structure and degree of polymerization of the polydimethylsiloxane chains and to characterize the presence of end-capping groups phexcom.com. 29Si NMR spectroscopy is particularly relevant for analyzing silicon-containing compounds like simethicone, providing information about the local environment and extent of polymerization of silicate (B1173343) species mdpi.com. Comparison of IR and 1H NMR spectra of simethicone has shown that NMR provides more precise quantitative results and more information about structural details of silicones. wdh.ac.id
NMR spectroscopy is a conclusive method for identifying monomolecular organic compounds and can provide information on the content and purity of a sample. byjus.com It is a key step towards elucidating structures by assigning signals to specific groups within the molecule. nanalysis.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected slideshare.netslideshare.net.
For clebopride, electron ionization (EI) or electrospray ionization (ESI) MS can be used to determine its molecular weight (373.88 g/mol for clebopride wikipedia.org) and obtain fragmentation patterns. The fragmentation pattern, which results from the dissociation of the molecular ion, provides characteristic peaks that can be used to confirm the structure and identify the compound slideshare.net. High-resolution MS can provide accurate mass measurements, which can help determine the elemental composition.
Simethicone, as a polymer, produces a distribution of molecular weights. Mass spectrometry, particularly techniques like matrix-assisted laser desorption/ionization (MALDI-MS) or gel permeation chromatography coupled with MS (GPC-MS), can be used to determine the molecular weight distribution of the polydimethylsiloxane chains phexcom.com. GC-MS, as discussed earlier, is used to analyze the lower molecular weight volatile components of simethicone, and the mass spectra of these components can be used for their identification academicjournals.orgacademicjournals.org. The mass spectra of lower molecular weight volatile components of PDMS are often characterized by fragment ion peaks resulting from the loss of a methyl radical. academicjournals.org
MS is a critical tool for confirming the molecular weight of clebopride and identifying volatile impurities in simethicone based on their characteristic fragmentation patterns.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and characterizing the molecular structure of chemical compounds. These techniques measure the vibrations of atoms within a molecule when exposed to infrared light (IR) or monochromatic light (Raman). The resulting spectra provide a unique molecular fingerprint that can be used for identification, confirmation of structure, and analysis of polymorphism.
For the analysis of a combination product like Flatoril, IR and Raman spectroscopy could theoretically be used to identify the characteristic functional groups present in both simeticone and clebopride within the formulation. Simeticone, being a polydimethylsiloxane, would exhibit characteristic Si-O-Si and Si-C stretching vibrations. Clebopride, a substituted benzamide, would show vibrations associated with its aromatic rings, amide linkage, amine groups, and other substituents. However, specific spectral data or studies detailing the IR or Raman analysis of this compound or its components were not found in the provided search results.
Advanced Detection and Micro-Analytical Techniques
Advanced analytical techniques enable the analysis of substances at very small scales or with high sensitivity, which is crucial in pharmaceutical analysis for detecting low-level impurities or analyzing limited sample quantities.
Femtoliter Scale Analytical Chemistry for High-Sensitivity Analysis
Femtoliter scale analytical chemistry involves performing chemical analysis on sample volumes in the femtoliter range (10-15 liters). This level of miniaturization allows for the analysis of extremely small amounts of substances and can offer increased sensitivity and reduced reagent consumption. While femtoliter scale techniques are applied in various fields of analytical chemistry, including the analysis of biological samples and single cells, information regarding the specific application of femtoliter scale analytical chemistry for the high-sensitivity analysis of this compound or its components was not found in the provided search results.
Near-Infrared Spectroscopy (NIRS) for Formulation Analysis and Quality Profiling
Near-Infrared Spectroscopy (NIRS) is a spectroscopic technique that uses the near-infrared region of the electromagnetic spectrum to probe molecular vibrations, particularly overtones and combination bands of C-H, N-H, and O-H functional groups. NIRS is often used for rapid, non-destructive analysis of solid and liquid samples, making it suitable for quality control, raw material identification, and formulation analysis in the pharmaceutical industry. It can provide information about the physical and chemical properties of a formulation, including moisture content, particle size, and the concentration of active ingredients. Despite its general utility in pharmaceutical analysis, specific studies or applications of NIRS for the formulation analysis and quality profiling of this compound were not identified in the provided search results.
Analytical Procedures for Degradation Products and Impurities
Ensuring the purity and stability of pharmaceutical products is critical. This involves developing analytical procedures to detect, identify, and quantify degradation products and impurities that may form over time or during manufacturing.
Development of Stability-Indicicating Analytical Methods
Stability-indicating analytical methods are specifically designed and validated to accurately detect and quantify the active pharmaceutical ingredient and its degradation products in the presence of excipients. These methods are essential for stability studies conducted to determine the shelf life of a drug product and to understand its degradation pathways. While the importance of such methods for pharmaceutical products is well-established, specific details on the development of stability-indicating analytical methods for this compound were not found in the provided search results. One search result mentioned that an analytical procedure for the detection of degradation products was underway for a different drug, highlighting the importance of this type of analysis in the pharmaceutical industry.
Identification and Characterization of Chemical Degradants
Identifying and characterizing chemical degradants is a crucial step in understanding the stability of a drug substance and drug product. This typically involves using a combination of analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), gas chromatography coupled with mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, to determine the structure of the degradation products. Understanding the nature of these degradants helps in establishing appropriate specifications and control strategies to ensure the quality and safety of the pharmaceutical product. However, specific information regarding the identification and characterization of chemical degradants of this compound or its components was not available in the provided search results.
Mechanistic Investigations of Flatoril S Individual Components at the Molecular and Pre Clinical Level
Clebopride (B1669163): Molecular Pharmacology and Receptor Interactions
Clebopride is a substituted benzamide (B126) with dopamine (B1211576) antagonist properties, utilized for its antiemetic and prokinetic effects in functional gastrointestinal disorders. iiab.mewikipedia.org Its actions are primarily mediated through interactions with dopamine receptors and modulation of cholinergic pathways.
Dopamine D2 Receptor Binding Dynamics and Signal Transduction Pathways (in vitro/cellular studies)
Clebopride functions as an antagonist at dopamine D2 receptors. medchemexpress.com In vitro studies using bovine brain membranes have shown that clebopride selectively binds to D2 dopamine receptors with a reported Ki of 3.5 nM. medchemexpress.com Its affinity for D2 receptors in canine brain striatum was determined to have a dissociation constant (KD) of 1.5 nM. acs.orgnih.gov The binding affinity of clebopride for D2 receptors can be affected by the presence of ions, with markedly reduced affinity observed in the absence of sodium chloride. nih.gov
The interaction of D2 receptor antagonists, including clebopride, with the receptor influences signal transduction pathways. D2 receptors are typically coupled to Gi proteins, and agonist binding inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. acs.org In vitro studies using cells expressing human D2 receptors have investigated the impact of antagonist binding kinetics on cellular responses to fluctuating dopamine concentrations. nih.gov These studies utilize mechanistic modeling to integrate data on binding kinetics and signal transduction, considering factors such as competitive binding with endogenous dopamine and cAMP turnover. nih.gov The models successfully describe the cellular cAMP response for D2 receptor antagonists, indicating that while target binding kinetics influence the time course of the drug effect, the impact on the dynamics of signaling is most significant at endogenous dopamine fluctuations with frequencies below 1 min⁻¹. nih.gov
Data from in vitro binding studies:
| Receptor Target | Species/Tissue | Binding Affinity (Ki or KD) | Reference |
| Dopamine D2 Receptor | Bovine brain membranes | Ki: 3.5 nM | medchemexpress.com |
| Dopamine D2 Receptor | Canine brain striatum | KD: 1.5 nM | acs.orgnih.gov |
| Alpha-2 adrenergic receptors | Bovine brain membranes | Ki: 780 nM | medchemexpress.com |
Modulation of Cholinergic Pathways: Molecular Basis of Prokinetic Activity (in vitro/cellular models)
The prokinetic activity of clebopride is linked to its ability to modulate cholinergic pathways, particularly in the gastrointestinal tract. Clebopride antagonizes the effects of dopamine on the contraction of guinea-pig stomach, acting on D2 receptors and α2-adrenoceptors located on post-ganglionic cholinergic neurons. scirp.org This action leads to the release of acetylcholine (B1216132). scirp.org
In the upper gastrointestinal tract, serotonin (B10506) (5-HT) also plays a role in regulating motility by activating 5-HT4 receptors on enteric neurons and smooth muscle cells. nih.gov Activation of these receptors facilitates acetylcholine release from myenteric neurons, which enhances smooth muscle contractility and stimulates gastrointestinal peristalsis. nih.gov While clebopride's primary mechanism involves dopamine receptor antagonism, its influence on acetylcholine release from cholinergic neurons contributes to its prokinetic effects. scirp.org In vitro studies on isolated rabbit Purkinje fibers have also investigated the electrophysiological effects of clebopride, noting its impact on action potential duration at higher concentrations. researchgate.net
In Vitro Metabolic Biotransformation Pathways of Clebopride
In vitro metabolism studies have investigated the biotransformation of clebopride. Clebopride is mainly metabolized via an N-dealkylation pathway, leading to the formation of N-desbenzylclebopride. nih.gov Studies using human liver microsomes and cytochrome P450 (CYP) isoforms have shown that clebopride is extensively metabolized, with CYP3A4 being a significant enzyme involved in its metabolism. nih.gov
Studies using liver homogenates from male NZW rabbits identified N-oxidized products as metabolites of clebopride and desbenzyl clebopride. nih.gov These metabolites included N-(1'-benzyl-4'-piperidyl-N-oxide)-4-amino-5-chloro-2-methoxybenzamide, N-(4'-(N-hydroxylpiperidyl)-4-amino-5-chloro-2-methoxybenzamide, and N-(4'-(delta 1'-piperidyl-N-oxide))-4-amino-5-chloro-2-methoxybenzamide. nih.gov These metabolites were identified using techniques such as electron impact and field desorption mass spectrometry, and proton magnetic resonance spectroscopy. nih.gov N-dealkylation is a typical biotransformation pathway catalyzed by P450 enzymes, initiated by substrate binding to the enzyme active site and followed by electron transfer. nih.gov
Simethicone (B1680972): Biophysical Mechanisms of Antifoaming Action
Simethicone is an antifoaming agent used to alleviate symptoms associated with excessive gas in the gastrointestinal tract. wikipedia.orgdrugbank.com Its action is primarily physical, based on its ability to alter surface tension and facilitate the coalescence and rupture of gas bubbles. drugbank.com Simethicone is a mixture of dimethicone (polydimethylsiloxane) and silicon dioxide. wikipedia.orgpharmaceuticalpellets.com
Surface Tension Reduction and Interfacial Phenomena (in vitro/theoretical studies)
Simethicone is a surface-active substance that decreases the surface tension of gastrointestinal gas bubbles. drugbank.commims.com This reduction in surface tension is a key aspect of its antifoaming action. researchgate.netnih.govscribd.comscribd.com Surface tension is a property of the liquid surface resulting from cohesive forces between molecules. uomustansiriyah.edu.iquobaghdad.edu.iq Molecules at the surface experience an inward force, causing the surface to contract. uomustansiriyah.edu.iquobaghdad.edu.iq Surface-active agents like simethicone adsorb at the liquid-gas interface, replacing some of the liquid molecules and reducing the attractive forces, thus lowering surface tension. uomustansiriyah.edu.iq
In vitro studies using foaming systems containing synthetic gastric juice and surfactants have demonstrated that simethicone significantly reduces the surface tension of these solutions. researchgate.netnih.govscribd.comresearchgate.net This reduction in surface tension is crucial for the destabilization of foam films. researchgate.netnih.govscribd.com
Dynamics of Gas Bubble Coalescence and Rupture Mediated by Simethicone
Simethicone's antifoaming action involves the promotion of gas bubble coalescence and rupture. researchgate.netnih.govscribd.comresearchgate.net The mechanism involves the drainage of liquid from foam films, followed by the bridging of the liquid film by polydimethylsiloxane (B3030410) droplets. researchgate.netnih.govscribd.com Hydrophobic silica (B1680970) particles, also present in simethicone, assist in this process. researchgate.netnih.govscribd.com This bridging leads to the rupture of the film surface, allowing air to escape. researchgate.netnih.govscribd.com
The process of bubble coalescence generally involves the collision of bubbles, the formation of a thin liquid film between them, and the subsequent rupture of this film when it reaches a critical thickness. researchgate.net Simethicone facilitates this by spreading on the foam films and causing local changes in surface tension in the contact area. researchgate.net This promotes fast liquid drainage and film rupture through a "pinch off" mechanism. researchgate.net In vitro defoaming experiments have shown that liquid simethicone suspensions can cause complete destruction of model foam within seconds at low concentrations. researchgate.net The presence of particles on bubble surfaces can influence coalescence dynamics, adding resistance to film drainage, although at low surface coverage, particles may not have a direct physical role in film rupture. nih.gov
Rheological Properties and Film Formation at Liquid-Gas Interfaces
Flatoril is a pharmaceutical preparation containing clebopride and simethicone. While clebopride primarily exerts its effects through the regulation of gastrointestinal motility, the mechanistic basis for this compound's antiflatulent action lies with its simethicone component. Simethicone is a polydimethylsiloxane (PDMS) nih.gov, a surface-active agent specifically employed to address conditions associated with excessive gas in the gastrointestinal tract, such as bloating and flatulence. Its efficacy in this regard is directly linked to its influence on the rheological properties and film formation at liquid-gas interfaces within the digestive system.
The gastrointestinal tract contains a complex environment of liquids and gases, where gas is often trapped within foamy, mucous-surrounded pockets nih.gov. The formation and stability of these foam structures are governed by the surface tension at the liquid-gas interfaces. Simethicone functions as an anti-foaming agent by altering these interfacial properties nih.gov.
Research into the mechanism of simethicone's action has demonstrated its ability to reduce the surface tension of these gas bubbles nih.gov. By lowering the surface tension, simethicone weakens the elastic film that surrounds the gas bubbles, which is often stabilized by surfactants present in the gastrointestinal contents, such as proteins and other surface-active substances nih.gov. This reduction in surface tension promotes the coalescence of smaller gas bubbles into larger ones nih.gov.
Detailed research findings indicate that simethicone's effect on foaming systems involves a combination of actions: promoting the drainage of liquid from foam films and facilitating the rupture of relatively thick liquid films nih.gov. The proposed mechanism involves polydimethylsiloxane droplets bridging the liquid film, aided by hydrophobic silica particles also present in the antifoaming agent, which leads to the rupture of the film surface and the escape of trapped air nih.gov.
The practical outcome of simethicone's action on these interfaces is the liberation of gas, which can then be more easily eliminated from the body through belching or passing flatus. This physical mechanism, centered on the modification of liquid-gas interfaces and the subsequent impact on foam rheology and film stability, underpins the use of simethicone, and thus contributes to the effectiveness of this compound in alleviating symptoms associated with excess gastrointestinal gas nih.gov.
Computational Chemistry and Molecular Modeling Studies on Flatoril S Components
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These calculations can provide information about energy levels, charge distribution, and potential reaction pathways.
Density Functional Theory (DFT) Applications for Clebopride (B1669163)
DFT calculations have been applied to study the electronic properties and reactivity of Clebopride, a substituted benzamide (B126). DFT is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mdpi.commtu.edu Studies have utilized DFT to analyze the electron donor-acceptor capacity of dopaminergic agents, including Clebopride, to understand their intrinsic chemical reactivity and potential pharmacodynamic properties. researchgate.netnih.gov These calculations can help characterize molecules based on their electron transfer capacity, which may be related to their interactions with biological systems. researchgate.netnih.gov
Conformational Analysis of Simethicone (B1680972) Polymers using Molecular Mechanics
Simethicone is a mixture of polydimethylsiloxanes. nih.govpharmaceuticalpellets.com Conformational analysis of polymers like polydimethylsiloxanes can be performed using molecular mechanics methods. Molecular mechanics uses classical physics to model the behavior of molecules, treating atoms as spheres connected by springs. This approach is computationally less expensive than quantum mechanics and is suitable for larger systems like polymers. Conformational analysis aims to identify stable three-dimensional arrangements of a molecule by exploring different possible shapes and their corresponding energies. mun.caslideshare.netunicamp.br While specific detailed research findings on the conformational analysis of simethicone polymers using molecular mechanics were not extensively found in the search results, molecular mechanics is a standard technique for this type of study on polymeric structures.
Molecular Docking and Dynamics Simulations for Receptor Interactions (Clebopride)
Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a biological target (receptor) and to study the dynamic behavior of the resulting complex. openaccessjournals.comijpsjournal.commdpi.com These methods are particularly relevant for understanding the interactions of Clebopride, a dopamine (B1211576) antagonist, with its target receptors.
In Silico Prediction of Ligand-Protein Binding Affinities
Molecular docking is widely used for the in silico prediction of ligand-protein binding affinities. mdpi.comijpsjournal.com This involves computationally fitting a ligand into the binding site of a receptor and estimating the strength of the interaction using scoring functions. openaccessjournals.comijpsjournal.com Studies have utilized molecular docking to assess the potential binding of compounds, including Clebopride, to various protein targets, such as acetylcholinesterase. mazums.ac.ir These studies can provide predicted binding scores, which serve as an indication of the potential affinity between the ligand and the receptor. mazums.ac.ir
Elucidation of Active Site Interactions and Conformational Changes
Molecular docking and dynamics simulations can provide insights into the specific interactions between a ligand and the amino acid residues in the receptor's active site. openaccessjournals.comijpsjournal.com This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. openaccessjournals.com Molecular dynamics simulations further allow for the study of the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes in both the ligand and the receptor upon binding. mdpi.commdpi.com While detailed studies specifically on Clebopride's interactions with dopamine receptors using extensive molecular dynamics simulations were not prominently found, these techniques are standard for elucidating such interactions and conformational changes in ligand-receptor systems. mdpi.commdpi.comdntb.gov.ua Clebopride is known to interact with dopamine D2 receptors. wikipedia.orgdrugbank.com
In Silico Prediction of Biochemical Interactions and Pathways
In silico methods can be used to predict potential biochemical interactions and involvement in biological pathways. These predictions are based on the chemical structure of the compound and its similarity to molecules with known biological activities or pathway involvement. researchgate.netmdpi.com While comprehensive in silico pathway analysis specifically for Flatoril's components was not detailed in the search results, computational tools can predict potential interactions with enzymes, transporters, and other proteins involved in various biochemical processes. researchgate.netmdpi.com For example, studies have explored the metabolic fate of compounds structurally related to Clebopride using computational approaches, focusing on reactions catalyzed by enzymes like cytochrome P450s. acs.org Simethicone, being largely inert and not systemically absorbed, is less likely to be involved in complex biochemical pathways. nih.govdrugbank.comrwandafda.gov.rwnih.gov
Computational Frameworks for Mechanistic Drug-Drug Interaction Prediction
Predicting drug-drug interactions (DDIs) is a critical aspect of ensuring patient safety and optimizing therapeutic outcomes. Computational frameworks have been developed to infer potential DDIs based on various data sources and modeling techniques nih.gov. These methods aim to identify interactions that may arise from pharmacokinetic mechanisms, such as competition for metabolizing enzymes like cytochrome P450 (CYP) isoforms, or pharmacodynamic effects, where drugs interact through shared or related biological targets or pathways nih.gov.
Computational approaches for DDI prediction often leverage diverse data, including chemical structures, target proteins, side effects, and known interaction profiles nih.gov. Similarity-based methods are commonly employed, where the likelihood of interaction between a pair of drugs is predicted based on their similarity to known interacting drug pairs across various features nih.gov. For instance, the INDI (INferring Drug Interactions) framework is a similarity-based method capable of inferring both pharmacokinetic (CYP-related) and pharmacodynamic DDIs nih.gov. It utilizes several drug-drug similarity measures to compare query drug pairs to a gold-standard set of known DDIs nih.gov.
Other computational methods for DDI prediction include those based on drug functional similarities, analyzing biological elements such as carriers, transporters, enzymes, and targets. Machine learning models, including l2-regularized logistic regression, have also been developed to predict DDIs based on drug target profiles and associations between target genes within protein-protein interaction networks and signaling pathways. These frameworks can provide insights into the potential molecular mechanisms underlying predicted interactions.
While these computational frameworks offer powerful tools for predicting potential interactions between drug compounds, specific applications detailing the mechanistic DDI prediction for clebopride and simethicone using these methods were not found in the reviewed search results.
Application of Machine Learning and Network Fusion in Chemical Biology
Machine learning (ML) and network fusion techniques are increasingly applied in chemical biology to address complex problems, including drug discovery, target identification, and the prediction of drug properties and interactions. ML algorithms can learn patterns from large biological and chemical datasets to make predictions or classify compounds based on their characteristics. In chemical biology, ML is used for tasks such as predicting the binding affinity of molecules to proteins, identifying potential drug candidates, and understanding the relationship between chemical structures and biological activities.
Network fusion, in the context of chemical biology and bioinformatics, involves integrating data from multiple biological networks (e.g., protein-protein interaction networks, gene regulatory networks, drug-target networks) to gain a more comprehensive understanding of biological systems and predict the behavior of molecules within these systems. By fusing information from different network sources, researchers can uncover hidden relationships and improve the accuracy of predictions related to drug action, polypharmacology, and potential off-target effects.
The combination of ML and network fusion can enhance the power of computational approaches in chemical biology. For example, ML models can be trained on features derived from integrated networks to predict drug-target interactions or potential adverse drug reactions. These methods can help prioritize compounds for experimental testing and provide a systems-level perspective on how drugs exert their effects and interact with biological pathways.
Formulation Science and Advanced Materials Research for Multicomponent Chemical Systems Relevant to Flatoril
Excipient Compatibility Studies in Complex Mixtures
Excipient compatibility is a critical aspect in the development of any pharmaceutical formulation, particularly in multicomponent systems. Incompatibility between APIs and excipients, or even between different excipients, can lead to physical or chemical degradation of the active ingredients, affecting the product's stability, appearance, and performance. indiamart.com
Flatoril capsules have been reported to contain excipients such as Povidone, sodium laurylsulphate, colloidal silica (B1680970), croscarmellose sodium, titanium dioxide, erythrosine, indigotine, and gelatine. amazon.co.uk Each of these excipients serves a specific role in the formulation, such as binders, disintegrants, glidants, opacifiers, or coloring agents.
Studies evaluating the compatibility of clebopride (B1669163) and simethicone (B1680972) with these and other potential excipients are essential. Simethicone, being a mixture of polydimethylsiloxane (B3030410) and silicon dioxide, is generally considered chemically inert, which might simplify compatibility with many substances. wikipedia.orgwikipedia.orgpharmaceuticalpellets.com However, the potential for physical interactions, such as adsorption onto high-surface-area excipients like colloidal silica, or effects on the rheology of liquid formulations, would need careful evaluation. Clebopride, as a small molecule, may be more prone to chemical interactions, such as degradation catalyzed by certain excipients or impurities within them. indiamart.com
Compatibility studies often involve storing binary or ternary mixtures of the APIs and excipients under various stress conditions (e.g., elevated temperature, humidity) and analyzing the samples for changes in physical properties, appearance, and the presence of degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) are commonly employed in these studies.
While specific detailed research findings on excipient compatibility studies for the exact this compound formulation were not extensively available in the provided snippets, the general principles of evaluating potential interactions based on the chemical nature of clebopride (a substituted benzamide) and simethicone (a silicone-based antifoaming agent) with common pharmaceutical excipients would apply. For instance, the interaction of croscarmellose sodium with basic excipients can impact tablet dissolution, which highlights the need to assess the compatibility of this disintegrant within the this compound formulation, considering the potential basicity of clebopride or other components. indiamart.com
Strategies for Stabilizing Multicomponent Formulations
Ensuring the stability of multicomponent formulations like this compound over its intended shelf life is paramount. Stability refers to the ability of the product to retain its physical, chemical, microbiological, and biopharmaceutical properties within specified limits throughout its period of storage and use. Strategies for stabilizing such formulations often address potential degradation pathways for each active ingredient and the system as a whole.
For clebopride, potential degradation could involve hydrolysis, oxidation, or photodegradation, depending on its specific chemical structure and the presence of reactive species in the formulation or environment. Simethicone is generally stable but physical changes like separation or altered antifoaming properties could occur in liquid or semi-solid formulations if not properly stabilized.
Strategies to enhance stability can include:
Controlling Moisture Content: Many APIs and excipients are hygroscopic, and absorbed moisture can catalyze chemical degradation reactions. wikipedia.orgwikidata.org Using desiccants, protective packaging, and controlling manufacturing environments are crucial.
Antioxidants and Chelating Agents: These can mitigate oxidative degradation pathways, particularly relevant for APIs susceptible to oxidation.
pH Control: Adjusting the formulation pH can optimize the stability of pH-sensitive components.
Light Protection: Packaging that protects the formulation from light can prevent photodegradation.
Physical Stabilization: For suspensions or emulsions containing simethicone, strategies to prevent particle settling, creaming, or coalescence are necessary, often involving the use of suspending agents or emulsifiers.
Development of Novel Delivery Systems (e.g., colloidal systems, micro/nano-encapsulation)
Novel delivery systems offer advanced approaches to improve the solubility, stability, bioavailability, and targeted delivery of active compounds. For a multicomponent system like this compound, these technologies could potentially address challenges related to the individual properties of clebopride and simethicone or their combination.
Colloidal Systems: These include emulsions, microemulsions, nanoemulsions, and nanosuspensions. Nanosuspensions, for instance, can enhance the dissolution rate and bioavailability of poorly water-soluble drugs by increasing the surface area. mims.com While clebopride's solubility isn't explicitly detailed in the snippets, if either clebopride or simethicone presented solubility challenges, colloidal systems could be explored. Nanoemulsions have been investigated for improving the delivery and protection of bioactive compounds. wikidata.org
Microencapsulation and Nanoencapsulation: These techniques involve enclosing active ingredients within a matrix or shell. wikipedia.orgmacsenlab.comfishersci.com This can protect sensitive compounds from degradation (e.g., oxidation, hydrolysis, light), mask taste or odor, and provide controlled or sustained release. macsenlab.comfishersci.com For this compound, micro or nanoencapsulation could potentially be used to:
Improve the stability of clebopride if it were susceptible to degradation in the presence of certain excipients or environmental factors.
Control the release rate of either component.
Separate incompatible components within the formulation if direct mixing posed stability issues.
Various materials can be used as wall or carrier materials in encapsulation, including polymers, lipids, and carbohydrates. wikipedia.orgmacsenlab.com The choice of encapsulation method (e.g., spray drying, coacervation) depends on the properties of the core material and the desired characteristics of the final product. wikipedia.orgwikipedia.orgmacsenlab.com Nanoencapsulation, due to the smaller particle size, may offer advantages in terms of increased bioavailability and modified release profiles compared to microencapsulation. wikipedia.orgmacsenlab.comfishersci.com
Future Directions and Emerging Research Avenues for Benzamide and Silicone Based Chemical Entities
Development of Novel Benzamide (B126) Analogs with Refined Mechanistic Profiles
Research into benzamide compounds continues to evolve, driven by the potential to develop novel analogs with refined mechanistic profiles for various applications. Benzamides are characterized by an amide functional group attached to a benzene (B151609) ring, a versatile scaffold that allows for significant structural modifications. These modifications can lead to compounds with altered biological activities and physicochemical properties.
Studies are exploring the synthesis and evaluation of new benzamide derivatives for potential therapeutic applications, such as in overcoming multidrug resistance in cancer cells by inhibiting transporters like ABCG2 mdpi.com. Novel benzamide derivatives have also been investigated as multi-targeted compounds, for instance, as potential inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) for the treatment of Alzheimer's disease mdpi.com. Structure-activity relationship (SAR) studies are crucial in these endeavors, providing insights into how chemical modifications influence biological activity and selectivity nih.govnih.gov. For example, research has explored the impact of different benzene substitutions and methoxy (B1213986) group arrangements on the activity of benzamide derivatives against AChE and BACE1 mdpi.com. The synthesis of these novel analogs often involves conventional solution-based methods, facilitating the introduction of various substituents to enable detailed structure-activity analysis mdpi.com.
Furthermore, benzamide analogs are being explored as potential insecticidal agents with diverse modes of action, offering a pathway for the identification of new classes of insecticides tandfonline.com. The synthesis and characterization of these novel compounds, often using spectroscopic methods, are essential steps in evaluating their potential bio-efficacy tandfonline.com. The ongoing development of novel benzamide analogs with tailored structures and refined mechanistic profiles highlights their continued importance in chemical and pharmaceutical research.
Innovations in Silicone-based Materials Science Beyond Antifoaming Applications
Silicone-based materials, particularly polydimethylsiloxane (B3030410) (PDMS), are widely recognized for their diverse applications, including their use as antifoaming agents, such as in the compound found in "Flatoril" (simethicone). Simethicone (B1680972) is a mixture of polydimethylsiloxane and silica (B1680970) gel, known for its ability to lower surface tension and disperse gas pockets mims.compharmaceuticalpellets.com. However, innovations in silicone-based materials science are extending far beyond traditional antifoaming uses, exploring new properties and applications.
Advancements in material science are leading to the development of enhanced silicone formulations with superior properties like increased temperature resistance, enhanced flexibility, and greater durability newtopsilicone.com. These improvements are achieved through the incorporation of novel additives and refinement of polymer structures, including the use of nanomaterials to enhance mechanical properties newtopsilicone.com.
Silicones are finding new applications across various industries. In the medical field, high-performance silicone elastomers are being used to develop more durable and biocompatible medical devices requiring flexibility, such as catheters and prosthetic devices newtopsilicone.com. The automotive industry is utilizing advanced silicones for components that can withstand harsh conditions, benefiting from their resistance to high temperatures, chemicals, and UV radiation newtopsilicone.com. The electronics industry is leveraging improved thermal and electrical properties of advanced silicones for insulators and protective coatings newtopsilicone.com.
Beyond these areas, silicon-based breakthroughs are contributing to innovations in hydrophobic concrete and smart window technologies cas.org. Silicone polymers are also used in textiles to impart new properties like water repellency and enhance comfort ekb.eg. The incorporation of silicon into drug-like candidates is also being explored as an innovative avenue in drug discovery, potentially improving ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles and enhancing potency enamine.netnih.gov. This highlights a significant expansion in the scope and sophistication of silicone-based materials science research.
Integration of Advanced Spectroscopic Techniques for In Situ Chemical Reaction Monitoring
Advanced spectroscopic techniques are becoming increasingly integral for the in situ monitoring of chemical reactions, providing real-time insights into reaction kinetics, mechanisms, and the formation of intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy are powerful tools for obtaining detailed information about chemical species involved in a reaction magritek.commdpi.comrsc.org.
NMR spectroscopy, for instance, allows for the monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products magritek.comnumberanalytics.com. It can also help identify reaction intermediates, offering valuable insights into the reaction mechanism numberanalytics.com. Benchtop NMR systems have made this technique more accessible for in-line and on-line monitoring of chemical processes magritek.commdpi.com.
IR spectroscopy, including techniques like Attenuated Total Reflectance (ATR)-FTIR, is widely applied for investigating molecular structures and monitoring reactions in situ mdpi.comutwente.nlacs.org. It provides information about activated molecular vibrations, which can be used to track changes in functional groups during a reaction mdpi.com. Raman spectroscopy is another valuable technique for in situ monitoring, particularly in flow chemistry, offering rapid, real-time, and non-destructive measurements rsc.orguib.no. It is especially useful for monitoring symmetric vibrations and can compensate for some limitations of IR, such as sensitivity to water rsc.org.
The integration of these spectroscopic techniques with microreactor systems is also gaining attention, allowing for enhanced mass transport conditions and better control over data reproducibility and reliability in continuous flow processes mdpi.comutwente.nl. Chemometric methods, such as multivariate curve resolution, are often employed to analyze the complex spectral data obtained from reaction mixtures, helping to identify and quantify the different chemical species involved uib.no. These advanced spectroscopic approaches are crucial for optimizing chemical synthesis and gaining a deeper understanding of reaction pathways for compounds like benzamides and silicone-based entities.
Machine Learning and Artificial Intelligence in Chemical Synthesis and Discovery for Related Compounds
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical synthesis and discovery, accelerating the process of identifying and developing new compounds, including benzamides and silicone-based entities, and related structures. AI and ML algorithms can analyze vast amounts of chemical data to predict reaction outcomes, propose synthetic pathways, and optimize reaction conditions mdpi.comnih.govresearchgate.netnd.edu.
ML techniques, such as Random Forests, Neural Networks, and Graph Neural Networks, are applied to predict reaction yields and optimize synthetic routes nd.edu. These computational approaches can help overcome challenges associated with traditional hypothesis-driven research, particularly in exploring the vast chemical space nih.gov. Furthermore, AI is being used to analyze and extract information from scientific literature and databases, aiding in the generation of new synthetic recipes and the evaluation of predicted material stability lbl.gov.
Q & A
Basic Research Questions
Q. How to design reproducible experiments to analyze Flatoril’s physicochemical properties?
- Methodological Answer : Begin by isolating this compound’s core properties (e.g., solubility, stability) using controlled variables. Follow guidelines for experimental reproducibility:
- Document protocols in detail, including instrumentation specifications (e.g., HPLC conditions) and environmental controls (e.g., temperature, pH) .
- Validate purity via spectroscopic methods (e.g., NMR, IR) and cross-reference with established databases. For novel compounds, provide full characterization data (e.g., elemental analysis, crystallography) .
- Use metric systems for measurements (e.g., mL, mmol) and report numerical precision aligned with instrument limits (e.g., ±0.001 g) .
Q. What statistical methods are appropriate for validating this compound’s bioactivity in preclinical studies?
- Methodological Answer :
- Apply hypothesis-driven frameworks (e.g., t-tests, ANOVA) to compare treatment vs. control groups. Ensure sample sizes are statistically powered to detect effect sizes .
- Address variability by repeating experiments across independent trials and reporting standard deviations. Avoid overstating "significance" without specifying p-values or confidence intervals .
- Use regression models to correlate dose-response relationships, ensuring variables like pharmacokinetics are accounted for .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?
- Methodological Answer :
- Cross-validate computational models (e.g., molecular docking) with empirical data (e.g., surface plasmon resonance, isothermal titration calorimetry). Adjust force field parameters to align with experimental conditions (e.g., solvent effects) .
- Perform sensitivity analyses to identify variables causing discrepancies (e.g., protonation states, conformational flexibility) .
- Publish negative results and model limitations transparently to guide future studies .
Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment analysis, network pharmacology). Normalize data to reduce batch effects .
- Apply machine learning (e.g., random forests, neural networks) to identify biomarkers or synergistic pathways affected by this compound. Validate findings with targeted assays (e.g., CRISPR knockouts) .
- Store raw data in FAIR-compliant repositories (e.g., Gene Expression Omnibus) with detailed metadata for reproducibility .
Q. How to optimize experimental conditions for studying this compound’s stability under physiological pH gradients?
- Methodological Answer :
- Simulate physiological environments (e.g., gastric vs. intestinal pH) using buffer systems (e.g., phosphate, acetate). Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH) .
- Quantify degradation products using LC-MS/MS and compare kinetics via Arrhenius equations. Report deviations from ideal behavior (e.g., non-linear kinetics) .
- Use factorial design (e.g., Box-Behnken) to model interactions between pH, temperature, and excipients .
Data Presentation and Reproducibility
Q. How to structure tables for comparative analysis of this compound’s analogs?
- Methodological Answer :
- Organize data hierarchically: Column headers should define variables (e.g., IC₅₀, logP), rows for analogs, and footnotes for abbreviations .
- Highlight key trends (e.g., structure-activity relationships) using color coding or symbols. Avoid duplicating data already in figures .
- Provide raw datasets as supplementary files with machine-readable formats (e.g., .csv) .
Q. What ethical considerations apply when publishing conflicting data on this compound’s toxicity?
- Methodological Answer :
- Disclose funding sources and potential conflicts of interest in the acknowledgments section .
- Use blinded peer review to mitigate bias. If contradictions persist, propose follow-up studies (e.g., in vivo vs. in vitro comparisons) .
- Adhere to journal guidelines for reporting statistical outliers and retractions if errors are identified post-publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
